molecular formula C8H15NO2 B13337897 ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine

((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine

Cat. No.: B13337897
M. Wt: 157.21 g/mol
InChI Key: YYRXJVNRYRTQBJ-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is a complex organic compound with a unique structure that includes a hexahydro-furo-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the hexahydro-furo-pyran ring, followed by the introduction of the methanamine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms or as a starting point for the development of bioactive molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound is used in the development of new materials with unique properties. Its applications can range from the creation of advanced polymers to the design of novel catalysts for chemical processes.

Mechanism of Action

The mechanism of action of ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine include other hexahydro-furo-pyran derivatives and methanamine-containing compounds. Examples include:

  • ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)ethanamine
  • ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)propanamine

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(1S,3aR,7aR)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine

InChI

InChI=1S/C8H15NO2/c9-3-8-7-1-2-10-4-6(7)5-11-8/h6-8H,1-5,9H2/t6-,7-,8-/m1/s1

InChI Key

YYRXJVNRYRTQBJ-BWZBUEFSSA-N

Isomeric SMILES

C1COC[C@H]2[C@@H]1[C@H](OC2)CN

Canonical SMILES

C1COCC2C1C(OC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.